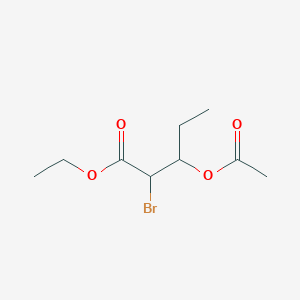

Ethyl 3-(acetyloxy)-2-bromopentanoate

Description

Ethyl 3-(acetyloxy)-2-bromopentanoate is an ester derivative featuring a bromine atom at the second carbon and an acetyloxy group at the third carbon of a pentanoic acid backbone. This compound is of interest in organic synthesis due to its reactive bromine and ester functionalities, which enable participation in nucleophilic substitution and hydrolysis reactions.

Properties

CAS No. |

62317-39-9 |

|---|---|

Molecular Formula |

C9H15BrO4 |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

ethyl 3-acetyloxy-2-bromopentanoate |

InChI |

InChI=1S/C9H15BrO4/c1-4-7(14-6(3)11)8(10)9(12)13-5-2/h7-8H,4-5H2,1-3H3 |

InChI Key |

IYQIGDJCHQZUKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)OCC)Br)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(acetyloxy)-2-bromopentanoate typically involves the esterification of 3-hydroxy-2-bromopentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-2-bromopentanoate can undergo several types of chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 3-(hydroxy)-2-pentanoate.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: 3-Hydroxy-2-bromopentanoic acid and ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 3-(hydroxy)-2-pentanoate.

Scientific Research Applications

Ethyl 3-(acetyloxy)-2-bromopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(acetyloxy)-2-bromopentanoate involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The bromine atom can be substituted with other functional groups, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Ethyl 3-bromo-2-oxopentanoate

- Structural Differences : Replaces the acetyloxy group at C3 with a ketone (oxo) group.

- Reactivity : The ketone group allows for nucleophilic additions (e.g., Grignard reactions), whereas the acetyloxy group in the target compound may undergo hydrolysis to yield carboxylic acids or alcohols.

- Applications : Ketones are intermediates in synthesizing alcohols or amines, while acetyloxy esters are precursors for controlled-release acetyl groups in prodrugs .

Ethyl 3-bromo-2-(bromomethyl)propionate

- Structural Differences : Contains a bromomethyl substituent at C2 and a shorter propionate chain.

- Reactivity: Dual bromine atoms increase electrophilicity, favoring SN2 reactions. The shorter chain reduces lipophilicity compared to the pentanoate derivative.

- Applications: Potential use in cross-coupling reactions or polymer synthesis due to its di-brominated structure .

Ethyl 2-bromo-3,3-dimethylbutanoate

- Structural Differences: Branched dimethyl groups at C3 and bromine at C2 in a butanoate backbone.

- Reactivity: Steric hindrance from branching slows nucleophilic attacks. The pentanoate chain in the target compound offers greater conformational flexibility.

- Applications: Branched esters are used in fragrances and plasticizers, whereas linear chains (e.g., pentanoate) may enhance bioavailability in drug design .

Ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate

- Structural Differences : Aromatic bromine and trifluoromethoxy substituents on a phenyl ring.

- Reactivity : The electron-withdrawing trifluoromethoxy group activates the aromatic ring for electrophilic substitution. This contrasts with the aliphatic bromine in the target compound, which is more reactive in aliphatic systems.

- Applications : Aromatic bromoesters are common in agrochemicals (e.g., herbicides), while aliphatic bromoesters may serve as alkylating agents in organic synthesis .

Key Data Table

| Compound Name | Molecular Formula | Key Substituents | Reactivity Highlights | Potential Applications |

|---|---|---|---|---|

| Ethyl 3-(acetyloxy)-2-bromopentanoate | C₉H₁₅BrO₄ | C2-Br, C3-acetyloxy, pentanoate | Hydrolysis, nucleophilic substitution | Prodrugs, polymer precursors |

| Ethyl 3-bromo-2-oxopentanoate | C₇H₁₁BrO₃ | C2-Br, C3-oxo, pentanoate | Nucleophilic addition | Alcohol/amine synthesis |

| Ethyl 3-bromo-2-(bromomethyl)propionate | C₆H₉Br₂O₂ | C2-Br, C3-bromomethyl, propionate | SN2 reactions | Cross-coupling reagents |

| Ethyl 2-bromo-3,3-dimethylbutanoate | C₈H₁₅BrO₂ | C2-Br, C3-dimethyl, butanoate | Sterically hindered reactions | Plasticizers, fragrances |

| Ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate | C₁₂H₁₀BrF₃O₄ | Aromatic Br, trifluoromethoxy | Electrophilic aromatic substitution | Agrochemicals, pharmaceuticals |

Research Findings and Implications

- The acetyloxy group may enhance membrane permeability in bioactive molecules.

- Synthetic Utility: The bromine atom in the target compound facilitates alkylation reactions, similar to Ethyl 2-bromo-3,3-dimethylbutanoate .

- Stability : Acetyloxy groups are prone to hydrolysis under acidic/basic conditions, whereas aromatic bromoesters (e.g., ) are more stable, highlighting trade-offs in design for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.